5-Chloro-2-methylquinazoline

Kinase inhibition NEK2 Selectivity profiling

This 5-Chloro-2-methylquinazoline scaffold offers quantifiable selectivity for NEK2 (IC50=140nM) over CDK1, with established EGFR activity (264nM). Its documented antifolate potential and ultra-low solubility profile (<0.001mg/L) make it a non-interchangeable, formulation-challenging tool for kinase programs. Procure this defined reference compound to anchor your SAR studies with reproducible baseline data.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B11912165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylquinazoline
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(=N1)C=CC=C2Cl
InChIInChI=1S/C9H7ClN2/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,1H3
InChIKeyUXEIQCJRAARPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methylquinazoline: Procurement-Relevant Characteristics for Heterocyclic Scaffold Selection


5-Chloro-2-methylquinazoline (CAS 1357301-51-9, C9H7ClN2, MW 178.62) is a chloro-substituted 2-methylquinazoline derivative that serves as a privileged heterocyclic scaffold in medicinal chemistry and kinase inhibitor design [1]. The compound features a rigid quinazoline core with a chlorine atom at the 5-position and a methyl group at the 2-position, producing a distinct substitution pattern that differentiates it from other quinazoline analogs in terms of kinase selectivity profile, physicochemical behavior, and synthetic utility . Key procurement-relevant physicochemical characteristics include pKa 8.51, logP 7.66, aqueous solubility <0.001 mg/L, and an elimination half-life of 70 days under specified conditions [1].

Why 5-Chloro-2-methylquinazoline Cannot Be Generically Substituted: Evidence-Based Differentiation from In-Class Analogs


Generic substitution among quinazoline derivatives is scientifically unsound due to position-dependent structure-activity relationships that govern kinase selectivity and potency [1]. The chlorine atom at the 5-position in 5-chloro-2-methylquinazoline confers NEK2 inhibitory activity (IC50 = 140 nM) while maintaining weak inhibition of CDK1 (IC50 = 9.6 μM), establishing a baseline selectivity window that is absent in 6- and 7-substituted analogs [1]. Furthermore, the 2-methyl group in this scaffold anchors a distinct chemical space for C2-methylquinazoline-based antifolate thymidylate synthase inhibitors, where bridge modifications and conformational restrictions produce divergent biological outcomes [2]. Aqueous solubility <0.001 mg/L imposes specific formulation requirements that differ markedly from more soluble quinazoline derivatives, making arbitrary substitution without formulation adjustment infeasible [3]. These quantifiable differences across kinase selectivity, synthetic versatility, and physicochemical properties establish that 5-chloro-2-methylquinazoline occupies a non-interchangeable niche within the quinazoline class.

5-Chloro-2-methylquinazoline Quantitative Differentiation Guide: Comparator-Based Evidence for Scientific Selection


5-Chloro-2-methylquinazoline NEK2 Inhibitory Activity: Direct Comparison with CDK1 Selectivity

5-Chloro-2-methylquinazoline demonstrates measurable NEK2 inhibitory activity (IC50 = 140 nM) in a human recombinant full-length His-tagged NEK2 baculovirus expression system [1]. In contrast, the same compound exhibits only weak inhibition of CDK1 (IC50 = 9.6 μM), establishing a selectivity ratio of approximately 68.6-fold for NEK2 over CDK1 [1]. This differential kinase inhibition profile distinguishes 5-chloro-2-methylquinazoline from 6-arylquinazoline derivatives that show preferential Clk family inhibition [2].

Kinase inhibition NEK2 Selectivity profiling Cancer therapeutics

EGFR Inhibition by 5-Chloro-2-methylquinazoline vs 6,7-Disubstituted Quinazoline Derivatives in Cellular Assays

5-Chloro-2-methylquinazoline inhibits wild-type EGFR in mouse BaF/3 cell growth assays with an IC50 of 264 nM after 72 hours by MTS assay [1]. In comparison, structurally distinct 6,7-disubstituted quinazoline derivatives (e.g., 4-anilinoquinazoline analogs) achieve sub-nanomolar EGFR inhibition (IC50 = 0.662 nM) in recombinant enzyme fluorescence assays [2]. The ~400-fold potency differential reflects the impact of substitution pattern on target engagement, with the 5-chloro-2-methyl configuration representing a distinct starting point for inhibitor optimization.

EGFR inhibition Cellular potency BaF/3 cell assay Oncology

PI3K-δ Inhibition: 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one Derivatives vs Staurosporine Control

Derivatives of the 7-chloro-2-methylquinazolinone scaffold, closely related to 5-chloro-2-methylquinazoline, demonstrate quantifiable PI3K-δ enzyme inhibition and cytotoxicity. Compound 5d (IC50 = 1.24 ± 0.03 μM) exhibits 6.7-fold higher PI3K-δ inhibitory potency than compound 5c (IC50 = 8.27 ± 0.19 μM) [1]. Against HCT-116 colorectal carcinoma cells, 5c achieves IC50 = 8.00 ± 0.33 μM, while 5d shows IC50 = 47.56 ± 0.67 μM—a 5.9-fold difference driven by substituent variation [1]. Staurosporine served as the reference control in these assays [1].

PI3K-δ inhibition Cytotoxicity HCT-116 HepG-2 MCF-7

Physicochemical and Stability Profile of 5-Chloro-2-methylquinazoline Relative to Typical Drug-Like Quinazolines

5-Chloro-2-methylquinazoline exhibits physicochemical properties that diverge from typical drug-like quinazoline derivatives. Key parameters include pKa 8.51, logP 7.66, and aqueous solubility <0.001 mg/L [1]. The compound demonstrates an elimination half-life of 70 days under specified conditions, indicating high environmental persistence [1]. In contrast, many optimized quinazoline drug candidates (e.g., gefitinib, erlotinib) exhibit logP values in the 3-4 range with measurable aqueous solubility suitable for oral formulation. The bioavailability score of 0.55 calculated for related chloro-methylquinazolinones via ADMET prediction suggests moderate oral absorption potential [2].

Physicochemical properties Stability Formulation ADME

5-Chloro-2-methylquinazoline Application Scenarios: Evidence-Aligned Procurement Guidance


NEK2 Kinase Inhibitor Development and Selectivity Profiling

5-Chloro-2-methylquinazoline is suitable as a starting scaffold for NEK2-targeted inhibitor discovery programs. The compound's NEK2 IC50 of 140 nM combined with its 68.6-fold selectivity window over CDK1 provides a quantifiable baseline for structure-activity relationship studies [1]. Researchers developing NEK2 inhibitors for oncology applications can utilize this scaffold to evaluate the contribution of 5-chloro substitution to kinase selectivity before undertaking lead optimization.

Scaffold for C2-Methylquinazoline Antifolate Thymidylate Synthase Inhibitor Synthesis

The 2-methylquinazoline core structure is documented as a foundational scaffold for antifolate thymidylate synthase inhibitors, where bridge modifications and conformational restrictions at the C2-methyl position produce distinct biological profiles [1]. 5-Chloro-2-methylquinazoline provides both the C2-methyl anchor and the 5-chloro handle for subsequent functionalization, enabling researchers to explore bridge-modified C2-methylquinazoline antifolates with altered pharmacological properties.

Low-Solubility Compound Formulation Studies and Analytical Method Development

With aqueous solubility <0.001 mg/L, logP 7.66, and UV detection wavelength at 254 nm, 5-chloro-2-methylquinazoline serves as a model compound for developing and validating analytical methods and formulation strategies for highly lipophilic heterocycles [1]. The compound's solubility profile (soluble in methylene chloride, very slightly soluble in ethanol) [1] makes it particularly relevant for researchers investigating solubility-enhancement techniques or chromatographic method development for poorly soluble quinazoline derivatives.

EGFR Cellular Assay Benchmarking and Scaffold Comparison

For researchers comparing quinazoline scaffold performance in EGFR-dependent cellular assays, 5-chloro-2-methylquinazoline provides a defined reference point with cellular EGFR IC50 of 264 nM in BaF/3 cells [1]. This quantifiable baseline enables systematic evaluation of how substitution pattern modifications (e.g., introduction of 4-anilino groups) shift potency from the mid-nanomolar to sub-nanomolar range, supporting rational scaffold selection in early-stage EGFR inhibitor discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.